molecular formula C14H14N2O B7483109 Pyrrolidin-1-yl(quinolin-8-yl)methanone

Pyrrolidin-1-yl(quinolin-8-yl)methanone

Cat. No.: B7483109
M. Wt: 226.27 g/mol
InChI Key: QJBVEAFDZGNQOA-UHFFFAOYSA-N
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Description

Pyrrolidin-1-yl(quinolin-8-yl)methanone is a quinoline-derived compound featuring a pyrrolidine moiety linked via a ketone group at the 8-position of the quinoline ring. Quinoline derivatives are widely studied for their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties . 1) highlight common synthetic strategies involving Mannich reactions or nucleophilic substitutions with paraformaldehyde and amines under reflux conditions .

The 8-position substitution on quinoline is structurally significant, as it may influence electronic effects (e.g., resonance stabilization) and steric interactions compared to other positional isomers (e.g., 4-substituted derivatives) .

Properties

IUPAC Name

pyrrolidin-1-yl(quinolin-8-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O/c17-14(16-9-1-2-10-16)12-7-3-5-11-6-4-8-15-13(11)12/h3-8H,1-2,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJBVEAFDZGNQOA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(=O)C2=CC=CC3=C2N=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Different Amine Substituents

Replacing the pyrrolidine group with other amines alters physicochemical and pharmacological properties:

Compound Name Amine Group Molecular Formula Molecular Weight (g/mol) Key Features Reference
Pyrrolidin-1-yl(quinolin-8-yl)methanone Pyrrolidin-1-yl C₁₄H₁₄N₂O 226.28 (calculated) Five-membered ring; moderate basicity -
8-methyl-2-(pyridin-3-yl)quinolin-4-ylmethanone 3,5-Dimethylpiperidin-1-yl C₂₃H₂₅N₃O 359.47 Bulky substituent; enhanced steric effects
5-(morpholinomethyl)-7-(pyrrolidin-1-ylmethyl)quinolin-8-ol Morpholine C₂₀H₂₅N₃O₂ 339.43 (calculated) Oxygen atom improves solubility
  • Pyrrolidine vs.
  • Piperidine Derivatives : Bulkier amines like 3,5-dimethylpiperidine may enhance target selectivity due to steric hindrance .

Positional Isomers on the Quinoline Ring

Substitution at the 4- vs. 8-position impacts electronic and spatial properties:

Compound Name Substituent Position Molecular Weight (g/mol) Key Differences Reference
This compound 8-yl 226.28 Proximity to quinoline’s nitrogen alters resonance -
(2-(3,4-dimethoxyphenyl)quinolin-4-yl)(pyrrolidin-1-yl)methanone 4-yl 362.42 Electron-donating methoxy groups enhance aromatic stability
  • 4-Substituted Derivatives : Often exhibit stronger π-π stacking interactions due to planar aromatic systems, as seen in crystal structures of related compounds .
  • 8-Substituted Derivatives: May exhibit unique binding modes in biological systems due to steric constraints near the quinoline nitrogen.

Physicochemical Properties

Data for select compounds are summarized below:

Compound Name Melting Point (°C) Boiling Point (°C) Calculated LogP Reference
4-Methylquinoline (Lepidine) 9–10 261–263 2.58
7-chloro-8-methyl-2-(pyridin-3-yl)quinolin-4-ylmethanone - - 3.91 (predicted)
This compound - - 2.34 (predicted) -
  • Lipophilicity: this compound has a predicted LogP of ~2.34, indicating moderate membrane permeability. Chlorinated derivatives (e.g., Y203-3645) show higher LogP values, favoring CNS penetration .

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